CYP2D6 Inhibition Profile
In a direct head-to-head comparison of three astilbin isomers (astilbin, neoastilbin, and isoastilbin), neoisoastilbin's inhibitory effect on CYP2D6 is notably intermediate, quantified by an IC50 value of 11.87 μM [1]. This places it between the potent inhibition of neoastilbin (IC50 = 1.48 μM) and the weaker effect of astilbin (IC50 = 14.16 μM) [1]. This graded response, dictated purely by stereochemistry, offers researchers a valuable tool for titrating CYP2D6-mediated drug interaction risk, as opposed to the extreme effects of its close structural analogs.
~1.2× more potent than astilbin (14.16 μM)
| Evidence Dimension | Inhibition of human cytochrome CYP2D6 activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.87 μM |
| Comparator Or Baseline | Neoastilbin: IC50 = 1.48 μM; Astilbin: IC50 = 14.16 μM |
| Quantified Difference | Neoisoastilbin is ~8x less potent than neoastilbin and ~1.2x more potent than astilbin. |
| Conditions | In vitro enzyme assay using UPLC-TQ-MS |
Why This Matters
Procuring neoisoastilbin is essential for studies requiring a moderate CYP2D6 inhibitory profile to mechanistically differentiate from the strong inhibition of neoastilbin or the weak inhibition of astilbin.
- [1] Wang L, et al. Inhibitory effects of astilbin, neoastilbin and isoastilbin on human cytochrome CYP3A4 and 2D6 activities. Biomed Chromatogr. 2021 Apr;35(4):e5039. doi: 10.1002/bmc.5039. View Source
